4-Allyl-1-butoxy-2-chlorobenzene
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Overview
Description
4-Allyl-1-butoxy-2-chlorobenzene is an organic compound with the molecular formula C13H17ClO It is a derivative of benzene, featuring an allyl group, a butoxy group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1-butoxy-2-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an allyl chloride reacts with 1-butoxy-2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Allyl-1-butoxy-2-chlorobenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dechlorinated benzene derivatives.
Substitution: Formation of hydroxylated, aminated, or thiolated benzene derivatives.
Scientific Research Applications
4-Allyl-1-butoxy-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Allyl-1-butoxy-2-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s allyl and butoxy groups can participate in various binding interactions, while the chlorine atom can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
4-Allyl-1-butoxybenzene: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-Allyl-2-chlorobenzene: Lacks the butoxy group, which can affect its solubility and interaction with biological targets.
1-Butoxy-2-chlorobenzene:
Uniqueness: 4-Allyl-1-butoxy-2-chlorobenzene is unique due to the presence of all three functional groups (allyl, butoxy, and chlorine) on the benzene ring.
Properties
IUPAC Name |
1-butoxy-2-chloro-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-3-5-9-15-13-8-7-11(6-4-2)10-12(13)14/h4,7-8,10H,2-3,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHGZIDIYMHTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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